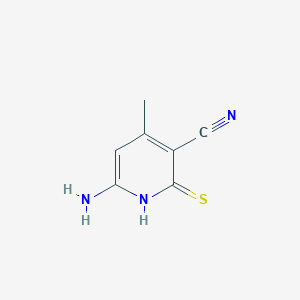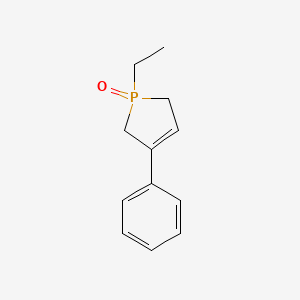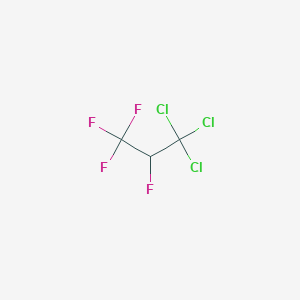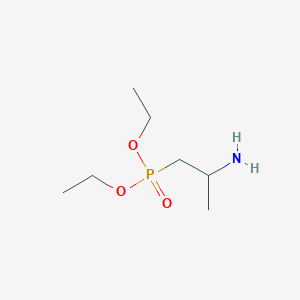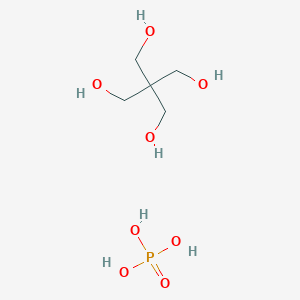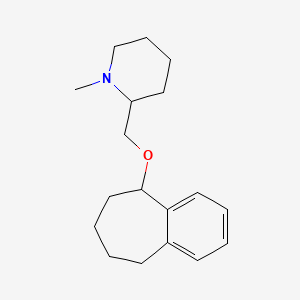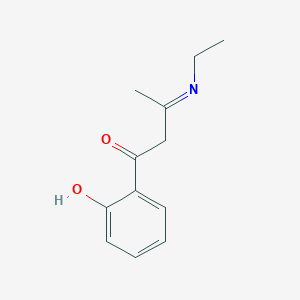
(3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features an ethylimino group and a hydroxyphenyl group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one typically involves the condensation of an appropriate aldehyde or ketone with an amine. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: Mild heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may convert the imine group to an amine.
Substitution: The hydroxy group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The hydroxyphenyl group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)propan-1-one: Similar structure with a shorter carbon chain.
(3E)-3-(Methylimino)-1-(2-hydroxyphenyl)butan-1-one: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
(3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
51138-37-5 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-ethylimino-1-(2-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C12H15NO2/c1-3-13-9(2)8-12(15)10-6-4-5-7-11(10)14/h4-7,14H,3,8H2,1-2H3 |
InChI Key |
ZPRCVVVBMWJAPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(C)CC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


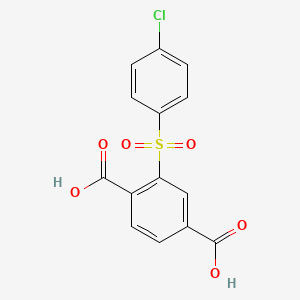
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
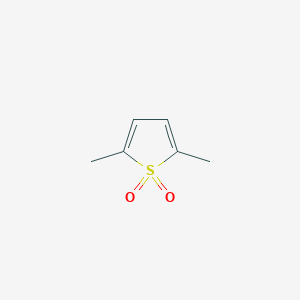
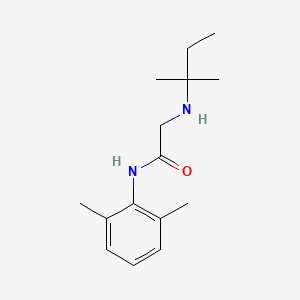

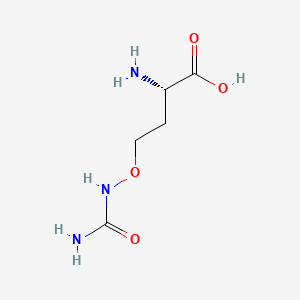
![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
